Phaitanthrin E
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O3 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
methyl 12-oxo-5H-indolo[2,1-b]quinazoline-6-carboxylate |
InChI |
InChI=1S/C17H12N2O3/c1-22-17(21)14-11-7-3-5-9-13(11)19-15(14)18-12-8-4-2-6-10(12)16(19)20/h2-9,18H,1H3 |
InChI Key |
SJEKGIWFCNGPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
Synonyms |
phaitanthrin E |
Origin of Product |
United States |
Ii. Natural Occurrence and Isolation of Phaitanthrin E
Botanical Sources of Phaitanthrin E: Phaius mishmensis
This compound is naturally found in the orchid species Phaius mishmensis. clockss.orgacs.orgnih.gov This plant, native to Taiwan, is the primary botanical source from which this compound and its related compounds have been isolated. researchgate.net The discovery of these novel alkaloids was the result of investigations into the chemical constituents of the methanolic extract of this particular orchid. acs.orgnih.gov
Chromatographic Separation Techniques for this compound Isolation
The isolation of this compound from Phaius mishmensis involves a multi-step process heavily reliant on chromatographic techniques. acs.orgnih.gov Chromatography is a laboratory method used to separate the components of a mixture. byjus.com In the case of this compound, a crude methanol (B129727) extract of the plant is first subjected to partitioning with various solvents to create fractions with differing polarities. researchgate.net
These fractions are then further purified using a series of chromatographic methods. acs.orgnih.gov Column chromatography, a common technique where the stationary phase is packed into a column, is a key step in this process. units.it Silica gel is often used as the stationary phase for the separation of these types of compounds. clockss.org High-performance liquid chromatography (HPLC) may also be employed for final purification, offering higher resolution to isolate the pure compound.
Table 1: Chromatographic Techniques in this compound Isolation
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| Column Chromatography | Silica Gel | Gradients of solvents like n-hexane, chloroform, and ethyl acetate | Initial fractionation of the crude extract |
| Thin Layer Chromatography (TLC) | Silica Gel Plate | Solvent systems tailored to the compound's polarity | Monitoring the separation process |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or normal-phase columns | Mixtures of solvents like acetonitrile (B52724) and water | Final purification of the isolated compound |
Bioassay-Guided Fractionation in Natural Product Discovery
The discovery of this compound was facilitated by a strategy known as bioassay-guided fractionation. acs.orgnih.govacs.org This approach involves a systematic process of separating a crude natural extract into smaller fractions and testing the biological activity of each fraction. nih.govresearchgate.net The fractions that show the desired activity are then selected for further separation and testing. nih.gov
In the case of the Phaius mishmensis extract, researchers were guided by the cytotoxic effects of the fractions against various human cancer cell lines. acs.orgnih.govresearchgate.net The initial methanol extract demonstrated cytotoxicity, prompting its fractionation. acs.org This iterative process of separation and bioassay ultimately led to the isolation of the individual compounds responsible for the observed activity, including Phaitanthrin A, which showed moderate cytotoxicity, and the other Phaitanthrins, including this compound. acs.orgresearchgate.net This method is a cornerstone of modern natural product drug discovery, enabling the efficient identification of novel bioactive compounds from complex mixtures. nih.govresearchgate.net
Iii. Structural Elucidation Methodologies for Phaitanthrin E
Spectroscopic Analysis for Phaitanthrin E Structure Determination
The foundational approach to elucidating the structure of this compound involves a suite of spectroscopic analyses, each providing a unique piece of the structural puzzle. These techniques, when used in concert, allow for a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound, providing detailed insights into the carbon and hydrogen framework of the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are instrumental in this process.
The ¹H NMR spectrum of this compound reveals the chemical environment of each proton within the molecule. For instance, a triplet observed at 1.48 ppm is characteristic of a methyl group adjacent to a methylene (B1212753) group, while a quartet at 4.53 ppm corresponds to the methylene protons. The aromatic region of the spectrum, typically between 7.30 and 8.80 ppm, displays a complex pattern of multiplets, doublets, and triplets, which are crucial for determining the substitution pattern on the aromatic rings. A broad singlet observed at a high chemical shift, around 11.80 ppm, is indicative of a proton attached to a nitrogen atom, likely involved in hydrogen bonding.
Complementing the proton data, the ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum of this compound shows distinct signals for each carbon atom, including those in the aliphatic chain, the aromatic rings, and the carbonyl groups. For example, a signal at 14.1 ppm corresponds to the methyl carbon, while the signal at 62.3 ppm is assigned to the methylene carbon. The numerous signals in the aromatic region (approximately 95 to 158 ppm) and the signals for the carbonyl carbons at higher chemical shifts (around 164.6 and 179.2 ppm) are vital for confirming the indolo[2,1-b]quinazoline (B1258998) core structure.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), has been employed in the characterization of this compound. clockss.org This technique provides a highly accurate mass measurement, which allows for the deduction of the elemental composition.
For this compound, the calculated mass for the molecular formula C₁₇H₁₂N₂O₃ was determined to be 293.0926 ([M+H]⁺). clockss.org The experimentally found mass of 293.0926 is in excellent agreement with the calculated value, thus confirming the proposed molecular formula. clockss.org In another study, a related derivative of this compound with the formula C₁₉H₁₅N₂O₄ had a calculated mass of 335.1026, and the found mass was 335.1018, further validating the accuracy of this method.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs reveals characteristic absorption bands that correspond to specific bond vibrations.
Key absorptions include a broad band in the region of 3021-3343 cm⁻¹, which is indicative of N-H stretching vibrations, a common feature in such nitrogen-containing heterocyclic compounds. clockss.org Strong, sharp absorptions observed in the range of 1630-1734 cm⁻¹ are characteristic of carbonyl (C=O) stretching vibrations. clockss.org The presence of multiple bands in this region can suggest the existence of different carbonyl environments within the molecule, such as those in the quinazolinone ring system and ester or ketone functionalities. clockss.orglibretexts.org
Mass Spectrometry (MS) for Molecular Formula Confirmation
Confirmation of this compound Structure
The definitive confirmation of the structure of this compound is achieved through the convergence of data from the various spectroscopic methods. The molecular formula established by HRMS provides the atomic constituents. clockss.org IR spectroscopy identifies the key functional groups, such as carbonyls and N-H bonds. clockss.org Finally, detailed 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, allow for the precise mapping of the connectivity between protons and carbons, ultimately assembling the complete molecular structure.
Furthermore, the total synthesis of this compound and its analogs serves as an ultimate proof of structure. researchgate.netclockss.orgacs.orgnih.gov When the spectroscopic data of the synthetically prepared compound perfectly matches that of the natural isolate, the proposed structure is unequivocally confirmed. Several synthetic routes to this compound have been reported, including one-pot syntheses and biomimetic approaches, all of which have corroborated the elucidated structure. researchgate.netclockss.orgacs.orgnih.gov
Compound Index
Iv. Chemical Synthesis and Derivatization of Phaitanthrin E
Biomimetic Synthesis Approaches to Phaitanthrin E
Biomimetic synthesis, which mimics a proposed biosynthetic pathway, offers a powerful strategy for the efficient construction of complex natural products. For this compound, this approach has been successfully employed, providing experimental support for its hypothetical biogenesis. researchgate.net A key biogenetic-type total synthesis has been described that involves the cleavage of a Csp³–Csp³ bond and the rearrangement of Phaitanthrin D to this compound. nih.govacs.org
A notable biomimetic synthesis of this compound has been achieved using readily available starting materials: methyl indole-3-carboxylate (B1236618) and either methyl anthranilate or anthranilic acid. researchgate.netresearchmap.jp This method is significant for its directness and its reliance on a plausible biosynthetic precursor model. The reaction proceeds efficiently in a one-pot procedure, demonstrating a concise pathway to the target molecule. researchgate.net
The reaction mechanism is a sophisticated cascade of events that constructs the fused heterocyclic system with high efficiency. researchgate.netresearchmap.jp The key steps are outlined as follows:
NCS-Mediated Dearomatization : The reaction is initiated by N-Chlorosuccinimide (NCS), an electrophilic chlorine source. researchgate.netorganic-chemistry.org NCS activates the indole (B1671886) ring of methyl indole-3-carboxylate, leading to a dearomatization event and the formation of a reactive indolenine intermediate.
TFA-Catalyzed Protonation of Indolenine : Trifluoroacetic acid (TFA) catalyzes the protonation of the indolenine, further enhancing its electrophilicity. researchgate.net
C(2) Amination : The activated indolenine intermediate is then attacked by the amino group of methyl anthranilate (or anthranilic acid) at the C(2) position of the indole core. researchgate.net This intermolecular amination is a crucial bond-forming step. acs.org
Et₃N-Promoted Aromatization and Cyclization : Finally, the addition of triethylamine (B128534) (Et₃N) promotes a tandem sequence of aromatization, by restoring the indole ring system, and intramolecular cyclization. researchgate.net This cyclization step forges the quinazolinone ring, completing the this compound core structure. researchgate.netresearchmap.jp
This entire cascade occurs in a single reaction vessel, highlighting the efficiency of this biomimetic approach. researchgate.net
A critical aspect of this synthetic strategy is the role of the ester group on the indole precursor. The methyl carboxylate group at the C(3) position of the indole acts as an activating group. researchgate.netresearchmap.jp It modulates the electronic properties of the indole ring, facilitating the initial dearomatization step by NCS and subsequent attack by the nucleophilic amine. This strategic use of a functional group already present in the starting material is a hallmark of elegant synthetic design.
The efficiency and choice of simple starting materials in this biomimetic synthesis open the possibility of converting basic biomass-derived materials into the structurally complex this compound. researchgate.netresearchmap.jp This highlights the potential for developing more sustainable synthetic routes to valuable alkaloids.
Utilization of Ester Groups as Activating Agents in Biomimetic Synthesis
One-Pot Synthetic Strategies for this compound and its Derivatives
One-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduced waste, and operational simplicity. Several such strategies have been developed for this compound, enabling the rapid assembly of its core structure from simple precursors. acs.orgresearchmap.jp
An effective one-pot synthesis of this compound has been developed starting from methyl indole-3-carboxylate and isatoic anhydride (B1165640). researchgate.netresearchmap.jpclockss.org Isatoic anhydride serves as a highly reactive equivalent of anthranilic acid. researchgate.netacs.org
This process involves a copper-mediated cascade reaction:
Intermolecular Condensation : The reaction initiates with the condensation between methyl indole-3-carboxylate and isatoic anhydride. clockss.org This step is often facilitated by a copper catalyst, such as Copper(I) iodide (CuI), and a base like triethylamine (Et₃N) in a solvent like DMF. clockss.org
Intramolecular Aryl C-H Amination : The initial condensation is followed by a copper-mediated intramolecular C-H amination. clockss.org This key step forms the final ring of the indolo[2,1-b]quinazoline (B1258998) system, yielding this compound.
This one-pot protocol represents a powerful method for constructing the this compound skeleton, combining two key bond-forming events in a single operation. researchgate.netresearchmap.jpclockss.org
Acid-Catalyzed Intermolecular Amination/Intramolecular Cyclization Cascade
A concise, one-pot synthesis of this compound derivatives has been achieved through an acid-catalyzed intermolecular amination/intramolecular cyclization cascade. acs.orgnih.gov This method utilizes simple starting materials and proceeds through the activation of an indolenine intermediate by an acid catalyst. acs.org This strategy has also been successfully applied to the synthesis of this compound itself, employing N-chlorosuccinimide (NCS) in an acid-catalyzed one-pot reaction that involves intermolecular amination followed by an intramolecular cyclization cascade. scilit.comresearchmap.jp
Another efficient approach involves the reaction of methyl indole-3-carboxylate and isatoic anhydride. researchgate.net This one-pot protocol proceeds via an intermolecular condensation and an intramolecular aryl C-H amination cascade to construct the core structure of this compound. researchgate.net
Single Electron Transfer (SET) Oxidative Cyclization in this compound Synthesis
Single Electron Transfer (SET) has emerged as a powerful tool in organic synthesis, enabling complex reactions under mild conditions by generating highly reactive radical ion intermediates. numberanalytics.com In the context of this compound synthesis, a one-pot method for producing 2-aminoindole derivatives has been developed, which utilizes a CuBr2-mediated SET oxidative cyclization as a key step. researchgate.net This domino approach has proven effective for the concise synthesis of this compound. researchgate.net The mechanism involves the transfer of a single electron to create radical ions, which then undergo cyclization. numberanalytics.com The versatility of SET reactions is further highlighted by their use in constructing various heterocyclic systems. sioc-journal.cn
Biogenetic-Type Total Synthesis of Phaitanthrin D and this compound
A biogenetic-type total synthesis for both Phaitanthrin D and this compound has been successfully developed. researchgate.netorkg.orgacs.org This approach is notable for demonstrating a Csp3–Csp3 bond cleavage that releases several heteroatoms with unexpected leaving groups. acs.orgontosight.aimolaid.com This key transformation occurs during an intramolecular substitution reaction on an iminium double bond within the quinazolinone structure and is facilitated by reagents such as HMDS/ZnCl2 or NaHMDS. acs.orgnih.gov The mechanistic details of this process have been substantiated by the isolation and characterization of relevant intermediates. acs.orgnih.gov
Mechanistic Aspects of Csp3-Csp3 Bond Cleavage in Quinazolinones
The cleavage of the Csp3–Csp3 bond in the synthesis of this compound from Phaitanthrin D is a crucial and mechanistically interesting step. acs.orgacs.org This reaction involves the fragmentation of a carbon-carbon single bond, which is generally a challenging transformation. acs.org The success of this cleavage is attributed to the stability of the resulting product, which drives the reaction forward. acs.org The presence of an adjacent heteroatom on the leaving group is essential for this natural Csp3–Csp3 bond cleavage to occur. acs.org For instance, it has been observed that a methoxy (B1213986) group (CH2O) is a good leaving group, a nitrogen-containing group (CH2N) leaves more slowly, and a simple methyl group (CH3) does not act as a leaving group at all. acs.org This suggests that the heteroatom plays a role in stabilizing the resulting radical intermediate. acs.org
Rearrangement Pathways from Phaitanthrin D to this compound
The conversion of Phaitanthrin D to this compound represents a key rearrangement in the biogenetic-type synthesis. researchgate.netresearchgate.net This transformation underscores the intricate chemical pathways that can be harnessed to construct complex natural products. The successful execution of this rearrangement provides experimental support for the hypothetical biosynthetic pathway of this compound. researchgate.net
Synthesis of this compound Analogues and Congeners
The synthesis of analogues and congeners of this compound is a significant area of research, driven by the quest for compounds with improved biological profiles. nih.gov These efforts often focus on modifying the core structure of the molecule to explore structure-activity relationships.
Modification of the Indolo[2,1-b]quinazoline Core Structure
The indolo[2,1-b]quinazoline scaffold is the central structural motif of this compound and related alkaloids like tryptanthrin (B1681603). sci-hub.searkat-usa.org Modifications to this core are a primary strategy for generating novel analogues. researchgate.net For example, a variety of tryptanthrin derivatives with modifications at the C-12 position have been synthesized using a phosphonium-mediated reaction of isatins. sci-hub.se This divergent and step-economic approach allows for the facile creation of diverse indoloquinazoline structures from simple starting materials under mild, metal-free conditions. sci-hub.se Such synthetic versatility is crucial for developing a library of compounds for biological screening. nih.gov
Synthetic Strategies for Tryptanthrin Derivatives Related to this compound
The synthesis of tryptanthrin and its derivatives, including structures related to this compound, is a significant area of focus in medicinal chemistry due to their wide array of biological activities. uc.pt Chemists have developed numerous strategies to access the core indolo[2,1-b]quinazoline skeleton and to introduce functional diversity. These approaches range from classical condensation reactions to modern metal-catalyzed and multicomponent strategies.
The most established method for producing tryptanthrin and its analogues involves the condensation reaction between an isatin (B1672199) and an isatoic anhydride. nih.govarkat-usa.org This method is economically advantageous as many of the necessary precursors are commercially available or can be synthesized through well-known procedures. arkat-usa.org Variations of this approach include reacting isatin with anthranilic acid in the presence of reagents like phosphorus trichloride (B1173362) (PCl3), phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2). spandidos-publications.comjlu.edu.cn A one-pot synthesis using anthranilic acid and thionyl chloride to form a thio-analog of isatoic anhydride in situ, which then condenses with isatin, has been reported to produce tryptanthrin in excellent yields. arkat-usa.org
Biomimetic Synthesis Approaches
Inspired by the natural production of these alkaloids in plants, biomimetic synthesis has emerged as a valuable strategy. Research has shown that tryptanthrin can be a product of the reaction between isatin and anthranilic acid, compounds that naturally exist in plants like Isatis tinctoria. jlu.edu.cnresearchgate.net One biomimetic approach involves the reaction of isatin and anthranilic acid in the presence of POCl3 as a catalyst, providing a high yield of tryptanthrin under relatively mild conditions. jlu.edu.cnresearchgate.net Another biomimetic pathway involves the oxidative transformation of indole-3-acetic acid (I3A) using hydrogen peroxide and a diphenyldiselenide catalyst, which can yield both indirubin (B1684374) and tryptanthrin in a single step. nih.gov A novel biomimetic synthesis for tryptanthrin derivatives has also been developed using an o-aminobenzoic acid derivative and an indole quinone derivative. patsnap.com
Metal-Catalyzed Synthetic Strategies
Transition metal catalysis offers efficient and versatile routes to tryptanthrin derivatives. A notable example is a copper(I)-catalyzed one-pot synthesis from isatins, which provides a facile method for creating the natural alkaloid and its derivatives. rsc.org Another approach utilizes a triruthenium dodecacarbonyl (Ru3(CO)12) catalyst in a carbon monoxide atmosphere to achieve the final cyclization step in the synthesis of tryptanthrin, although yields can be moderate. arkat-usa.org Copper has also been employed in the synthesis of a this compound analogue through a CuBr2-mediated single-electron transfer (SET) oxidative cyclization. researchgate.net The first one-pot synthesis of this compound itself was achieved starting from methyl indole-3-carboxylate and isatoic anhydride, using a copper(I) iodide (CuI) catalyst to facilitate an intermolecular condensation and subsequent intramolecular aryl C-H amination cascade. clockss.org
Multicomponent and Domino Reactions
Multicomponent reactions (MCRs) are highly valued for their ability to generate complex molecules with structural diversity in a single step. uc.pt The Petasis borono-Mannich reaction, a well-known MCR, has been successfully applied to tryptanthrin, using it as a scaffold to create a library of new derivatives by reacting it with various amines and boronic acids. researchgate.netrsc.org Another strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, formed in situ from tryptanthrins and α-amino acids, with cyclopropenes. uc.pt Facile one-pot, three-component condensation reactions of tryptanthrin, malononitrile (B47326) or ethyl cyanoacetate, and various nucleophiles have also been developed to synthesize spiroindoloquinazolines in excellent yields. acs.org
The following table summarizes various synthetic strategies employed for tryptanthrin and its derivatives.
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |
| Classical Condensation | Isatin, Isatoic anhydride | Triethylamine | Tryptanthrin | nih.gov |
| Classical Condensation | Anthranilic acid, Isatin | Thionyl chloride (SOCl2) | Tryptanthrin | arkat-usa.org |
| Biomimetic Synthesis | Isatin, Anthranilic acid | Phosphorus oxychloride (POCl3) | Tryptanthrin and derivatives | jlu.edu.cnresearchgate.net |
| Metal-Catalyzed | Isatins, Isatoic anhydride | Copper(I) iodide (CuI) | Tryptanthrin and derivatives | rsc.org |
| Metal-Catalyzed | Methyl indole-3-carboxylate, Isatoic anhydride | Copper(I) iodide (CuI) | This compound | clockss.org |
| Multicomponent Reaction | Tryptanthrin, Amines, Boronic acids | BINOL catalyst | Petasis adducts of tryptanthrin | researchgate.netrsc.org |
| Multicomponent Reaction | Tryptanthrin, Malononitrile, Dimedone | Triethylamine | Spiro[chromene-4,6'-indolo(2,1-b)quinazoline] | acs.org |
| Domino Reaction | Isatins | Triphenylphosphine, Iodine | C-12 modified tryptanthrins | sci-hub.se |
These diverse synthetic methodologies not only provide access to the core tryptanthrin structure but also enable extensive derivatization, paving the way for the discovery of new analogues with potentially enhanced biological properties.
V. Biological Activities and Mechanistic Investigations of Phaitanthrin E and Its Analogues in Preclinical Models
Antiproliferative Activity in In Vitro Cancer Models
Phaitanthrin E has been evaluated for its potential as an anticancer agent by examining its antiproliferative activity against specific human cancer cell lines. Research involving a biomimetic synthesis of this compound and its derivatives included in vitro bioassays against human colorectal cancer cells (DLD-1). researchmap.jpokayama-u.ac.jpresearchgate.netresearchgate.netresearchgate.net These investigations form a basis for understanding the cytotoxic potential of this class of indoloquinazoline alkaloids. The synthesis of this compound enabled the assessment of its biological activity, providing crucial experimental data on its effects on cancer cell proliferation. researchgate.netresearchgate.netresearchgate.net
During the investigation of this compound's antiproliferative effects, a comparative analysis was conducted between the final natural product and its hypothetical biogenetic intermediate. researchmap.jpresearchgate.net This analysis revealed that the biogenetic intermediate exhibited a higher antiproliferative activity against human colorectal cancer (DLD-1) cells than this compound itself. researchmap.jpokayama-u.ac.jpresearchgate.netresearchgate.netresearchgate.net This finding suggests that while this compound possesses cytotoxic properties, its synthetic precursors may hold even greater potential as anticancer agents.
Table 1: Comparative Antiproliferative Activity against DLD-1 Cells
| Compound | Relative Antiproliferative Activity |
|---|---|
| This compound | Active |
While other related indoloquinazoline alkaloids, such as tryptanthrin (B1681603) and its derivatives, have been studied for their ability to induce programmed cell death, specific mechanistic studies on this compound are not extensively detailed in the reviewed scientific literature. Research on tryptanthrin derivatives has shown induction of apoptosis and cell cycle arrest in various cancer cell lines, including A549 and HCT116. researchgate.net Some studies on related compounds have also investigated the role of autophagy. researchgate.netdntb.gov.ua However, dedicated studies to determine whether the antiproliferative activity of this compound is mediated by the induction of apoptosis, autophagy, or other cell death pathways have not been reported.
Comparative Analysis of this compound and Biogenetic Intermediates in Antiproliferative Assays
Antimycobacterial Activity in In Vitro and Preclinical Models
The tryptanthrin family of compounds, to which this compound belongs, is noted for its potent in vitro activity against Mycobacterium tuberculosis (Mtb). acs.orgresearchgate.net Building on this, synthetic analogues and congeners of Phaitanthrin have been specifically evaluated for their antimycobacterial properties. researchgate.net Phaitanthrin derivatives, which are structurally similar to tryptanthrin, have been synthesized and demonstrated promising anti-tubercular activity. researchgate.net While tryptanthrin itself is a known lead for developing new drugs against tuberculosis, studies have focused on creating analogues with potentially improved efficacy. acs.org Although specific minimum inhibitory concentration (MIC) values for this compound against Mtb H37Rv or multidrug-resistant strains are not detailed in the available literature, the activity of its congeners underscores the potential of this structural scaffold.
To elucidate the potential mechanism of antimycobacterial action, in silico molecular docking studies have been performed with Phaitanthrin congeners. researchgate.net A key and validated drug target in M. tuberculosis is the enoyl-acyl carrier protein reductase (InhA). researchgate.net Molecular docking analyses demonstrated that synthesized Phaitanthrin congeners exhibit a high affinity for the M. tuberculosis InhA drug target. researchgate.net These computational studies revealed specific binding interactions within the active site of the InhA enzyme. For instance, certain derivatives were shown to form hydrogen bonds with key amino acid residues like Gly14 and Tyr158, as well as pi-cation interactions with Lys165. researchgate.net These interactions suggest a plausible mechanism for the observed anti-tubercular activity, where the compounds inhibit the function of the crucial InhA enzyme, thereby impeding bacterial cell wall synthesis.
Table 2: Summary of Molecular Docking Findings for Phaitanthrin Congeners
| Target Enzyme | Organism | Finding |
|---|
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Structure-Activity Relationship (SAR) Studies for Antitubercular Activity of Phaitanthrin Congeners
The natural alkaloid tryptanthrin and its derivatives, including phaitanthrins, are recognized for their potent in vitro activity against Mycobacterium tuberculosis (Mtb), representing a potential foundation for new antitubercular drugs. researchgate.netresearchgate.net Phaitanthrins are structurally similar to tryptanthrin, with modifications primarily at the 6-position of the indolo[2,1-b]quinazoline-6,12-dione core. nih.gov Systematic investigations into the structure-activity relationships (SAR) of these congeners have provided critical insights for optimizing their antimycobacterial efficacy.
Initial studies identified tryptanthrin as the active principle against M. tuberculosis. asm.org Subsequent research focused on creating analogues to improve potency and drug-like properties. researchgate.net Phaitanthrin derivatives, prepared by modifying the C-6 keto group of tryptanthrin, have shown promising antitubercular activity. nih.gov For instance, the conversion of the C-6 ketone to a β-hydroxyketone via aldol (B89426) addition can yield compounds with significant inhibitory action. researchgate.net
SAR studies on the broader tryptanthrin scaffold revealed several key features for antitubercular activity:
A-Ring Saturation: Novel analogues with a saturated A-ring (the benzene (B151609) ring of the quinazolinone system) were found to maintain activity against Mtb while demonstrating improved solubility compared to the parent tryptanthrin. researchgate.net
C-11 Position: C-11-deoxy tryptanthrin analogues also retained antimycobacterial activity and showed better solubility. researchgate.net
Substitutions on the Indole (B1671886) Ring: The presence and position of substituents on the indole portion of the molecule significantly influence activity. Electron-withdrawing groups at specific positions have been explored to modulate the electronic properties and target engagement of the compounds. asm.orgnih.gov
Molecular docking studies suggest that these compounds may exert their effect by targeting key enzymes in Mtb. One such target is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway II (FAS-II). nih.gov Synthesized phaitanthrin congeners have shown a high binding affinity for the InhA active site in silico. Specifically, docking analyses of compounds like 4f and 4k (β-hydroxyketone derivatives of tryptanthrin) revealed interactions with key residues such as GLY14, TYR158, and LYS165 within the InhA binding pocket. researchgate.net
Despite promising in vitro activity against drug-sensitive and multidrug-resistant Mtb strains, in vivo efficacy in animal models of tuberculosis has remained a challenge for this class of compounds. researchgate.netresearchgate.netacs.org Issues related to pharmacokinetic properties often hinder the translation of in vitro potency to in vivo effectiveness. researchgate.net
| Compound | Modification | Target/Organism | Activity Metric (IC90/MIC) | Reference |
|---|---|---|---|---|
| Tryptanthrin | Parent Compound | Mycobacterium tuberculosis | Potent Activity | researchgate.netasm.org |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | Carboxamide derivative | Mycobacterium tuberculosis | IC90 = 0.819 µg/mL | nih.gov |
| C-11-deoxy analogue (5b) | Removal of C-11 carbonyl | Mycobacterium tuberculosis | Maintained activity, improved solubility | researchgate.net |
| A-ring-saturated analogue (6) | Saturation of quinazolinone benzene ring | Mycobacterium tuberculosis | Maintained activity, improved solubility | researchgate.net |
General Biological Activities of Tryptanthrin and Related Pyrimidone Derivatives (including this compound)
Tryptanthrin and its derivatives exhibit a notable spectrum of antibacterial activity, including against Gram-negative bacteria like Escherichia coli and various phytopathogenic bacteria that cause significant crop damage. researchgate.netnih.govjlu.edu.cn
In Escherichia coli, tryptanthrin analogues demonstrated significant effects on growth and viability. nih.gov Analogues featuring a nitrogen atom at the 4-position (4-azatryptanthrins) were capable of halting the log-phase growth of E. coli cultures at concentrations as low as 5 µM. nih.gov Furthermore, derivatives with an oxime group at the 6-position showed the most potent bactericidal activity, reducing cell viability by factors of 10⁻² to less than 10⁻⁶ at concentrations ranging from 0.2 to 40 µM. nih.gov The mechanism of action in E. coli may involve DNA intercalation, as suggested by sensitive linking number assays showing that 4-aza and 6-oximo derivatives can bind to DNA. nih.gov
This class of compounds has also shown great potential in agricultural applications for controlling plant bacterial diseases. researchgate.net Modified tryptanthrin derivatives displayed significant inhibitory activity against phytopathogenic bacteria such as Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker, and Xanthomonas oryzae pv. oryzae (Xoo), the agent of rice bacterial leaf blight. researchgate.netresearchgate.net
One study found that a 7-aliphatic amine tryptanthrin derivative (6e ) exhibited excellent activity against Xoo, with a half-maximal effective concentration (EC₅₀) of 2.55 µg/mL. researchgate.net
Another series of azatryptanthrin derivatives was developed, with compound 4Aza-8 showing remarkable growth inhibition against Xac, Xoo, and Pseudomonas syringae pv. actinidiae (Psa), with EC₅₀ values of 0.312, 1.91, and 18.0 µg/mL, respectively. researchgate.netresearchgate.net
Scanning electron microscopy revealed that certain derivatives caused the cell membranes of Xanthomonas species to break or become deformed. researchgate.net
| Compound/Derivative | Bacterial Strain | Activity Metric (EC50/Concentration) | Reference |
|---|---|---|---|
| 4-Azatryptanthrins | Escherichia coli | Growth inhibition at 5 µM | nih.gov |
| 6-Oximo derivatives | Escherichia coli | Bactericidal at 0.2-40 µM | nih.gov |
| Compound 6e (7-aliphatic amine tryptanthrin) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 2.55 µg/mL | researchgate.net |
| Compound 4Aza-8 | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 0.312 µg/mL | researchgate.netresearchgate.net |
| Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 1.91 µg/mL | researchgate.netresearchgate.net | |
| Pseudomonas syringae pv. actinidiae (Psa) | EC50 = 18.0 µg/mL | researchgate.netresearchgate.net |
The quinazoline (B50416) core structure, present in tryptanthrin and this compound, is found in various compounds with antimalarial properties. The activity of tryptanthrin against the intracellular parasite Plasmodium falciparum, which causes malaria, has been reported. asm.org The mechanism of action for many quinoline-based antimalarials, a related structural class, is linked to the parasite's life cycle within red blood cells.
During its intraerythrocytic stage, the Plasmodium parasite digests the host's hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (β-hematin). It is widely thought that quinoline (B57606) and related heterocyclic drugs exert their antimalarial effect by accumulating in the parasite's acidic digestive vacuole and interfering with this heme detoxification process. By inhibiting hemozoin formation, the drugs cause a buildup of toxic free heme, which leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
While the precise mechanism for tryptanthrin and its derivatives is still under investigation, their structural similarity to other quinoline-based antimalarials suggests a potentially similar mode of action involving the disruption of heme metabolism. asm.org Other potential mechanisms for antimalarial compounds include the inhibition of enzymes in the isoprenoid biosynthesis pathway, which is essential for the parasite.
Tryptanthrin was originally identified as the active principle in a traditional remedy for fungal infections. asm.org Subsequent research has confirmed its broad-spectrum fungicidal activities and those of its synthetic derivatives against various fungal pathogens, including human and plant pathogens. acs.orgresearchgate.net
Studies have demonstrated the efficacy of tryptanthrin analogues against drug-resistant strains of Candida albicans. While some derivatives showed modest intrinsic antifungal activity, they exhibited significant synergistic effects when combined with the conventional antifungal drug fluconazole (B54011). researchgate.net For example, compound 5b (a tryptanthrin derivative) in combination with fluconazole had a potent synergistic effect against drug-resistant C. albicans, with a FIC Index of 0.005. researchgate.net Mechanistic investigations revealed that this compound could significantly inhibit the formation of hyphae and biofilms, which are critical virulence factors for C. albicans. researchgate.net
In the context of plant protection, tryptanthrins have also been evaluated for their activity against phytopathogenic fungi. acs.org They displayed broad-spectrum fungicidal properties, with certain compounds showing good selectivity for specific fungi like Physalospora piricola. acs.org
| Compound | Fungal Strain | Activity/Effect | Metric | Reference |
|---|---|---|---|---|
| Tryptanthrin | Various fungi | Antifungal | Active principle | asm.org |
| Compound 5b + Fluconazole | Drug-resistant Candida albicans | Synergistic antifungal activity | FICI = 0.005 | researchgate.net |
| Compound 16 | Physalospora piricola | Selective fungicidal activity | Broad-spectrum activity noted | acs.org |
Leishmaniasis is a parasitic disease caused by protozoans of the genus Leishmania. plos.orgnih.gov Quinoline and quinazolinone alkaloids, the structural class to which tryptanthrin belongs, have been investigated as a source of new antileishmanial agents due to the high toxicity and growing resistance associated with current treatments. plos.orgscielo.org.co
Synthetic analogues of quinoline alkaloids have demonstrated effectiveness against both the promastigote (insect stage) and amastigote (intracellular stage in humans) forms of Leishmania. plos.org For example, studies on synthetic quinoline alkaloids structurally similar to the natural product N-methyl-8-methoxyflindersin showed potent activity against Leishmania (Viannia) panamensis. plos.org Compounds 2 and 8 from this study were effective against intracellular amastigotes with EC₅₀ values of 7.94 µg/mL and 1.91 µg/mL, respectively. plos.org
The mechanism of action for these compounds appears to be multifactorial. Investigations have shown that active compounds can induce ultrastructural alterations in the parasite, trigger oxidative burst in host macrophages, and induce apoptosis in infected cells. plos.orgnih.gov For instance, some vanillin (B372448) derivatives were shown to alter the parasite's mitochondrial membrane potential, leading to the production of reactive oxygen species (ROS) and cell death. nih.gov The development of hybrids incorporating naphthoquinone and hydrazone moieties has also yielded compounds with potent antileishmanial activity, with some showing IC₅₀ values in the nanomolar range against L. amazonensis and L. major. scielo.org.co
| Compound | Leishmania Species | Parasite Stage | Activity Metric (EC50/IC50) | Reference |
|---|---|---|---|---|
| Synthetic Quinolone (2) | L. (V.) panamensis | Intracellular Amastigotes | EC50 = 7.94 µg/mL | plos.org |
| Synthetic Quinolone (8) | L. (V.) panamensis | Intracellular Amastigotes | EC50 = 1.91 µg/mL | plos.org |
| βACIL (Naphthoquinone hybrid) | L. amazonensis | Promastigotes | IC50 = 0.044 µM | scielo.org.co |
| βHDZ (Naphthoquinone hybrid) | L. amazonensis | Promastigotes | IC50 = 0.023 µM | scielo.org.co |
| Anthranyl Phenylhydrazide (1g) | L. amazonensis | Promastigotes | IC50 = 1.3 µM | mdpi.com |
Tryptanthrin and its pyrimidone-related derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govdp.techresearchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.
Studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard in vitro model for inflammation, have shown that tryptanthrin derivatives can effectively inhibit the production of nitric oxide (NO), a key inflammatory molecule. nih.govdp.tech For example, a series of tryptanthrin derivatives with benzenesulfonamide (B165840) substituents was synthesized, and compound 8j emerged as a potent inhibitor of NO production with an IC₅₀ value of 1.25 µM. dp.tech
Further investigation revealed that these compounds can also significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). dp.techresearchgate.net The anti-inflammatory effects are often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. dp.tech Mechanistic studies have pointed to the p38 MAPK signaling pathway as a potential target. dp.tech Compound 8j was shown to inhibit the phosphorylation of p38α and its downstream target MK2, thereby suppressing the inflammatory response. dp.tech In vivo studies using an adjuvant-induced arthritis rat model confirmed that compound 8j could ameliorate joint pathology and reduce systemic levels of TNF-α and IL-1β. dp.tech Similarly, pyrimidine (B1678525) derivatives, which share structural features, have been identified as selective COX-2 inhibitors with antioxidant capabilities, further highlighting the anti-inflammatory potential of this chemical space. mdpi.com
| Compound | Model | Effect | Activity Metric (IC50) | Reference |
|---|---|---|---|---|
| Compound 8j | LPS-induced RAW264.7 cells | NO Production Inhibition | IC50 = 1.25 µM | dp.tech |
| IL-1β Production Inhibition | IC50 = 8.48 µM | dp.tech | ||
| TNF-α Production Inhibition | IC50 = 11.53 µM | dp.tech | ||
| Tryptanthrin (TRYP) | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, TNF-α | Activity confirmed | researchgate.net |
| Pyrimidine Derivative (L1) | Enzymatic Assay | Selective COX-2 Inhibition | High selectivity reported | mdpi.com |
| Pyrimidine Derivative (L2) | Enzymatic Assay | Selective COX-2 Inhibition | High selectivity reported | mdpi.com |
Antileishmanial Activity
Investigation of Cellular Targets and Molecular Mechanisms
The therapeutic potential of this compound and its structural analogues, primarily tryptanthrin derivatives, stems from their ability to interact with multiple cellular pathways. Mechanistic studies have begun to unravel the complex molecular interactions responsible for their broad-spectrum biological activities. These investigations have identified several key mechanisms, including direct interaction with genetic material, modulation of critical enzyme activities, induction of cellular stress in pathogens, and interference with bacterial community development.
The planar structure of the indolo[2,1-b]quinazoline (B1258998) core, characteristic of tryptanthrin and its derivatives, is a key feature enabling their interaction with DNA. nih.govacs.org This structural characteristic allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. dnu.dp.ua This action can disrupt the normal geometry of the DNA, consequently interfering with essential cellular processes like replication and transcription, which can lead to cell growth inhibition and death. dnu.dp.ua
Research using sensitive linking number assays has confirmed that several tryptanthrin analogues are capable of intercalating into DNA. nih.govacs.org Notably, derivatives with specific structural modifications, such as the introduction of a nitrogen atom at the 4-position (4-aza derivatives) or an oxime group at the 6-position (6-oximo derivatives), have been identified as particularly effective DNA intercalators. nih.govacs.org
Computational studies have provided further insight into these interactions at a molecular level. tandfonline.com Theoretical modeling using density functional theory (DFT) suggests that these compounds may exhibit preferential binding. tandfonline.com For instance, 4-azatryptanthrin, a potent intercalator, is predicted to favor π-stacking interactions with guanosine/cytosine (GC)-rich regions of DNA over adenosine/thymidine (TA)-rich regions by a significant energy margin of approximately 2–4 kcal/mol. tandfonline.com This preferential binding could be a factor in the specific biological effects of different analogues.
Table 1: DNA Intercalation Activity of Tryptanthrin Derivatives
| Compound/Derivative | Method of Analysis | Key Finding | Reference(s) |
|---|---|---|---|
| Tryptanthrin | Structural Analysis | Planar structure suggests potential for DNA intercalation. | nih.gov, acs.org |
| 4-Aza Derivatives | Linking Number Assay | Confirmed to intercalate into DNA. | nih.gov, acs.org |
| 6-Oximo Derivatives | Linking Number Assay | Confirmed to intercalate into DNA; exhibit strong activity. | nih.gov, acs.org |
| 4-Azatryptanthrin | Density Functional Theory (DFT) | Predicted to preferentially intercalate with GC-rich DNA regions. | tandfonline.com |
Beyond direct DNA interaction, tryptanthrin analogues have been found to modulate the activity of key cellular enzymes, including protein kinases, which are crucial regulators of numerous cellular processes. researchgate.netresearchgate.net Two such enzymes, protein kinase CK2 (formerly casein kinase II) and poly (ADP-ribose) polymerase-1 (PARP-1), have been identified as targets. researchgate.net The inhibition of these enzymes represents a significant mechanism contributing to the anticancer and anti-inflammatory properties of these compounds.
Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that is often overactive in cancer cells, where it promotes proliferation and suppresses apoptosis. Certain indoloquinazoline derivatives have been identified as potent, ATP-competitive inhibitors of CK2. researchgate.net For example, (5-oxo-5,6-dihydroindolo[1,2-a]quinazolin-7-yl)acetic acid (IQA) is a selective CK2 inhibitor that was discovered through high-throughput virtual screening. researchgate.net Inhibition of CK2 can disrupt pro-survival signaling pathways in cancer cells and can also influence immune responses by preventing the development of pro-inflammatory TH17 cells. guidetoimmunopharmacology.org
PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and the regulation of chromatin structure and transcription. nih.govmdpi.com In the context of cancer, inhibiting PARP-1 can prevent cancer cells from repairing DNA damage, leading to cell death. Tryptanthrin derivatives have been reported to act as PARP-1 inhibitors. researchgate.net By blocking PARP-1, these compounds can enhance the efficacy of DNA-damaging agents and exploit deficiencies in DNA repair pathways that are common in tumors. mdpi.com
Table 2: Protein Kinase Modulation by Tryptanthrin Analogues
| Compound Class | Target Enzyme | Mechanism | Potential Effect | Reference(s) |
|---|---|---|---|---|
| Indoloquinazolines (e.g., IQA) | Protein Kinase CK2 | ATP-competitive inhibition | Anticancer, Anti-inflammatory | researchgate.net |
| Tryptanthrin Derivatives | Poly (ADP-ribose) polymerase-1 (PARP-1) | Inhibition of enzymatic activity | Anticancer (impaired DNA repair) | researchgate.net |
A key antibacterial mechanism of tryptanthrin analogues involves the generation of oxidative stress within bacterial cells. mdpi.comresearchgate.net This is achieved through the induction and accumulation of reactive oxygen species (ROS), which are highly reactive molecules such as superoxide (B77818) anions and hydrogen peroxide. frontiersin.org While ROS are a natural byproduct of aerobic metabolism, excessive levels are toxic and can cause widespread damage to essential biomolecules, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. frontiersin.orgmdpi.com
Studies have demonstrated that specific tryptanthrin derivatives can trigger a significant increase in intracellular ROS levels in various pathogenic bacteria. For instance, a 7-aliphatic amine tryptanthrin derivative (compound 6e) was shown to induce ROS accumulation in Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that causes bacterial leaf blight in rice. mdpi.com Similarly, another tryptanthrin analogue, 4Aza-8, increased ROS levels in Xanthomonas citri (Xac), the causative agent of citrus canker. researchgate.net The ability of these compounds to overwhelm the bacteria's antioxidant defense systems is a critical component of their bactericidal effect. frontiersin.org This mechanism is particularly effective as bacteria are killed by the direct action of ROS, which are generated by the pathogen's own perturbed metabolic processes. nih.gov
Table 3: Induction of ROS in Bacteria by Tryptanthrin Derivatives
| Compound/Derivative | Bacterial Species | Key Finding | Reference(s) |
|---|---|---|---|
| Compound 6e (7-aliphatic amine tryptanthrin) | Xanthomonas oryzae pv. oryzae (Xoo) | Induces accumulation of ROS. | mdpi.com |
| Compound 6b (tryptanthrin analogue) | Plant pathogenic bacteria | Induces accumulation of ROS. | researchgate.net |
| 4Aza-8 (tryptanthrin derivative) | Xanthomonas citri (Xac) | Increases intracellular ROS levels. | researchgate.net |
Many bacteria form biofilms, which are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org Biofilms provide protection from antibiotics and host immune responses, making them a major challenge in treating chronic infections. Tryptanthrin and its analogues have demonstrated significant activity in preventing the formation of these resilient bacterial communities. mdpi.comnih.gov
The anti-biofilm activity of these compounds appears to be multifaceted. They can interfere with the initial stages of biofilm development, such as bacterial adhesion and surface motility. nih.govresearchgate.net For example, tryptanthrin was found to inhibit biofilm formation in multiple strains of Acinetobacter baumannii by more than 50%. nih.gov Mechanistic investigations in A. baumannii revealed that tryptanthrin treatment led to reduced release of extracellular DNA (eDNA), a key component of the biofilm matrix, and also downregulated the expression of genes involved in quorum sensing—the cell-to-cell communication system that coordinates biofilm formation. nih.gov
In plant pathogens, a 7-aliphatic amine tryptanthrin derivative (compound 6e) was shown to inhibit the formation of Xoo biofilms in a dose-dependent manner. mdpi.com Quantitative analysis using crystal violet staining showed a progressive decrease in biofilm mass with increasing concentrations of the compound. mdpi.com This ability to disrupt or prevent biofilm formation makes the bacteria more vulnerable to conventional treatments and host defenses, highlighting a crucial aspect of the therapeutic potential of this compound analogues. researchgate.net
Table 4: Inhibition of Bacterial Biofilm Formation by Tryptanthrin and its Derivatives
| Compound/Derivative | Bacterial Species | Effect on Biofilm | Mechanism | Reference(s) |
|---|---|---|---|---|
| Tryptanthrin | Acinetobacter baumannii | >50% inhibition | Inhibits surface motility, reduces eDNA release, downregulates quorum sensing genes. | nih.gov |
| Tryptanthrin | Vibrio cholerae | Inhibition of biofilm formation | Potential to affect initial stages of formation. | researchgate.net |
| Compound 6e (7-aliphatic amine tryptanthrin) | Xanthomonas oryzae pv. oryzae (Xoo) | Dose-dependent inhibition | Interferes with biofilm formation process. | mdpi.com |
| 4Aza-8 (tryptanthrin derivative) | Xanthomonas citri (Xac) | Inhibition of biofilm formation | Affects biofilm development. | researchgate.net |
Vii. Future Research Directions and Therapeutic Potential of Phaitanthrin E
Advancements in Synthetic Methodologies for Phaitanthrin E and Novel Analogues
The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of this compound and its derivatives. Early synthetic efforts have laid a robust foundation, but future research will focus on improving yield, scalability, and structural diversity.
Several innovative synthetic strategies have been reported. A one-pot synthesis has been developed starting from methyl indole-3-carboxylate (B1236618) and isatoic anhydride (B1165640), proceeding through an intermolecular condensation and an intramolecular aryl C-H amination cascade facilitated by a copper catalyst. clockss.org This method represents a concise approach to the core structure. Another efficient domino approach involves a copper-bromide-mediated single-electron-transfer (SET) oxidative cyclization, which also enables the synthesis of tryptanthrin (B1681603). nih.gov
Biomimetic synthesis has also proven to be a fruitful avenue. One such method involves a unique fragmentation of a C(sp³)–C(sp³) bond and the rearrangement of Phaitanthrin D to this compound. nih.govacs.orgacs.org This reaction can proceed even without a metal catalyst, highlighting an intriguing aspect of the molecule's intrinsic reactivity. acs.org Researchers have demonstrated that this transformation can be achieved using various starting materials and reagents like HMDS/ZnCl₂ or NaHMDS, directly yielding this compound in good yields. acs.org
Future advancements will likely focus on:
Catalyst Optimization: Exploring more efficient, cost-effective, and environmentally benign catalysts for key cyclization and amination steps.
Flow Chemistry: Adapting current synthetic routes to continuous flow processes to enhance scalability, safety, and consistency for potential industrial application.
Diversity-Oriented Synthesis: Developing synthetic pathways that allow for the rapid generation of a wide array of this compound analogues with diverse functional groups, which is crucial for comprehensive structure-activity relationship (SAR) studies. researchgate.net
| Synthetic Strategy | Starting Materials | Key Features | Reference(s) |
| One-Pot Cascade Reaction | Methyl indole-3-carboxylate, Isatoic anhydride | CuI-mediated intermolecular condensation/intramolecular aryl C-H amination. | clockss.org |
| Biomimetic Synthesis | Diamide Precursors (e.g., from anthranilic acid) | C(sp³)–C(sp³) bond fragmentation; Rearrangement of Phaitanthrin D. | nih.gov, acs.org |
| Domino Oxidative Cyclization | Ethyl propiolate, Tosyl azide, Aryl amines | CuBr₂-mediated SET oxidative cyclization; One-pot multicomponent strategy. | nih.gov |
Comprehensive Mechanistic Elucidation at the Molecular and Cellular Levels
While the biological potential of this compound and its congeners is emerging, a detailed understanding of their mechanism of action at a molecular level remains a critical area for future investigation. Research into related compounds, particularly tryptanthrin derivatives, has provided initial clues that require specific validation for this compound.
For instance, studies on tryptanthrin analogues as agricultural bactericides suggest that their mechanism involves disrupting bacterial cell integrity and function. mdpi.com Key mechanistic aspects observed include:
Increased Reactive Oxygen Species (ROS) Accumulation: Leading to oxidative stress and damage to cellular components. mdpi.com
Induction of Cell Apoptosis: Triggering programmed cell death pathways in the target bacteria. mdpi.com
Inhibition of Biofilm Formation: Preventing bacteria from forming protective communities, thereby increasing their susceptibility to antimicrobial agents. mdpi.com
In the context of anti-mycobacterial activity, congeners of this compound have been studied for their interaction with specific molecular targets. nih.govresearchgate.net In silico docking studies have suggested that these compounds may bind with high affinity to the active site of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. nih.govresearchgate.net
Future research must focus on rigorously validating these proposed mechanisms for this compound itself. This will involve a combination of biochemical assays, proteomics, transcriptomics, and advanced cellular imaging techniques to identify direct binding partners and map the downstream signaling pathways affected by the compound.
Exploration of this compound and its Derivatives as Lead Compounds in Drug Discovery
The structural similarity of this compound to tryptanthrin, a compound with a wide range of biological activities, positions it as an attractive scaffold for drug discovery. clockss.orgnih.gov
Neglected tropical diseases (NTDs), which include conditions caused by protozoa, bacteria, and helminths, affect over a billion people in impoverished communities. wikipedia.orgwho.intwho.int The indoloquinazoline scaffold has shown promise against pathogens responsible for several NTDs.
Analogues and congeners of this compound have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, which is often studied alongside NTDs due to its prevalence in similar populations. nih.govacs.org The proposed inhibition of the InhA enzyme provides a specific target for developing novel anti-tubercular agents. nih.govresearchgate.net Furthermore, related indolo[2,1-b]quinazoline-6,12-diones have shown antileishmanial activity, suggesting a potential application against leishmaniasis, a protozoan NTD. asianpubs.orgresearchgate.net Future work should involve screening this compound and a library of its synthetic analogues against a broad panel of NTD-causing pathogens to identify new therapeutic leads.
Plant bacterial diseases pose a significant threat to global food security, and the overuse of traditional bactericides has led to resistance and environmental concerns. mdpi.com Natural products offer a promising alternative for the development of new agrochemicals.
Research has shown that derivatives of the closely related tryptanthrin have significant antibacterial activity against major plant pathogens, including Xanthomonas oryzae pv. oryzae (causes rice bacterial leaf blight) and Xanthomonas axonopodis pv. citri (causes citrus canker). mdpi.com In vivo studies demonstrated that these compounds could provide a significant protective effect on rice leaves. mdpi.com The proposed multi-faceted mechanism, involving ROS accumulation and biofilm inhibition, may reduce the likelihood of resistance development. mdpi.com The exploration of this compound and its derivatives in this area is a highly promising research direction, aiming to develop effective and potentially more sustainable agricultural bactericides.
| Pathogen | Disease | Compound Type | Potential Target/Mechanism | Reference(s) |
| Mycobacterium tuberculosis | Tuberculosis | Phaitanthrin Congeners | Enoyl-acyl carrier protein reductase (InhA) | nih.gov, researchgate.net |
| Leishmania spp. | Leishmaniasis | Indolo[2,1-b]quinazoline-6,12-diones | Not specified | asianpubs.org, researchgate.net |
| Xanthomonas oryzae pv. oryzae | Rice Bacterial Leaf Blight | Tryptanthrin Derivatives | ROS accumulation, apoptosis, biofilm inhibition | mdpi.com |
| Xanthomonas axonopodis pv. citri | Citrus Canker | Tryptanthrin Derivatives | ROS accumulation, apoptosis, biofilm inhibition | mdpi.com |
Targeting Neglected Tropical Diseases
Computational Chemistry and In Silico Screening for Target Identification and Optimization
Computational methods are indispensable tools in modern drug discovery and can significantly accelerate the development of this compound-based therapeutics. In silico techniques can be applied at multiple stages of the research pipeline.
Target Identification: Virtual screening of this compound against libraries of known protein structures can help identify potential biological targets, guiding experimental validation.
Mechanism Elucidation: Molecular docking studies, as have already been applied to Phaitanthrin congeners and the InhA enzyme of M. tuberculosis, can predict binding modes and key interactions between the compound and its target protein. nih.govresearchgate.net This provides a molecular basis for understanding the compound's activity.
Analogue Design and Optimization: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their biological activity. capes.gov.br These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates.
Future research will leverage these computational tools more extensively to rationally design next-generation this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
Collaborative Interdisciplinary Research in this compound Studies
The multifaceted nature of this compound research necessitates a highly collaborative and interdisciplinary approach. Progress from the laboratory to potential clinical or agricultural applications cannot be achieved in isolation. The journey requires a seamless integration of expertise from various scientific fields:
Synthetic Organic Chemistry: To devise novel and efficient synthetic routes and generate libraries of analogues. nih.gov
Natural Products Chemistry: To isolate and identify new related compounds from natural sources. acs.org
Computational Chemistry: To model interactions, predict targets, and guide rational drug design. nih.gov
Biochemistry and Molecular Biology: To perform enzymatic assays and elucidate molecular mechanisms of action.
Microbiology and Parasitology: To test efficacy against a range of pathogens, including bacteria, fungi, and protozoa. asianpubs.orgmdpi.com
Pharmacology and Toxicology: To evaluate the therapeutic potential and safety profiles of lead compounds in preclinical models.
Establishing research consortia and fostering open communication between academic and industry partners will be crucial to accelerate the translation of fundamental discoveries about this compound into tangible benefits for human health and agriculture.
Q & A
What analytical techniques are commonly used to characterize Phaitanthrin E’s structural properties, and how do they ensure reproducibility?
Basic Question
To confirm the structural identity of this compound, researchers typically employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For reproducibility, ensure spectral data (e.g., chemical shifts, coupling constants) align with published reference values . Detailed protocols for sample preparation (e.g., solvent purity, concentration) and instrument calibration must be documented to mitigate variability .
How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?
Advanced Question
Yield optimization requires systematic design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, kinetic studies under varying conditions (e.g., 60–100°C, 12–24 hours) can identify optimal reaction windows. By-products are minimized via selective purification (e.g., column chromatography with gradient elution) and real-time monitoring (e.g., TLC/HPLC). Statistical tools like response surface methodology (RSM) can model interactions between variables .
What are the primary natural sources of this compound, and how does extraction methodology vary between them?
Basic Question
this compound has been isolated from Genus species (family) and marine-derived fungi. Extraction efficiency depends on the source matrix:
- Plant material : Soxhlet extraction with non-polar solvents (e.g., hexane) for lipophilic compounds.
- Microbial cultures : Liquid-liquid extraction (ethyl acetate/water) followed by SPE (solid-phase extraction) .
Validate purity via HPLC-UV/ELSD and cross-reference retention times with authenticated standards .
How should researchers address discrepancies in reported biological activities of this compound across studies?
Advanced Question
Discrepancies may arise from variations in compound purity, assay protocols, or cell lines. Mitigation strategies include:
- Meta-analysis : Compare EC₅₀ values across studies using standardized units (e.g., μM vs. μg/mL).
- Experimental replication : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based).
- Data normalization : Adjust for batch effects (e.g., serum lot variations in cell culture) .
Document all methodological variables (e.g., incubation time, solvent controls) to enable cross-study comparisons .
What statistical approaches are recommended for analyzing dose-response relationships in this compound’s pharmacological studies?
Advanced Question
Dose-response data should be fitted to nonlinear regression models (e.g., sigmoidal curves via GraphPad Prism) to calculate IC₅₀/EC₅₀. Assess goodness-of-fit using R² and AIC values. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Ensure sample sizes are justified via power analysis (α=0.05, β=0.2) . Raw datasets must be archived with metadata (e.g., n, SD/SE) to support reproducibility .
How can computational modeling predict this compound’s bioactive conformations, and how are these validated experimentally?
Advanced Question
Molecular docking (AutoDock Vina, Schrödinger) predicts ligand-receptor interactions using crystal structures (e.g., PDB IDs). Validate predictions via:
- SAR studies : Synthesize analogs with modified functional groups.
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics.
Compare computational binding scores (e.g., ΔG) with experimental Kd values .
What strategies ensure rigorous literature reviews to identify knowledge gaps in this compound research?
Basic Question
Use systematic search strategies across PubMed, Web of Science, and Scopus with controlled vocabulary (e.g., MeSH terms: “this compound,” “biosynthesis,” “pharmacology”). Apply Boolean operators (AND/OR/NOT) and filter by publication date (e.g., 2015–2025). Screen abstracts for relevance and document exclusion criteria (PRISMA flowchart recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
